

Zimlovisertib (PF-06650833) Key Experimental Data

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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

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Parameter	Value / Description	Context / Assay	Source
IC ₅₀ (IRAK4)	0.2 nM	Cell-free assay	[1] [2]
IC ₅₀ (IRAK4)	2.4 nM	Peripheral Blood Mononuclear Cell (PBMC) assay	[2]
Aqueous Solubility	57 µg/mL (~158 µM)	Intrinsic solubility; a key challenge for <i>in vitro</i> work	[3]
Kinase Selectivity	~100% inhibition of IRAK4 at 200 nM. >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, CK1γ1.	Screening against a panel of 278 kinases	[1] [2]
In Vitro Efficacy	Inhibits LPS-induced TNF-α in a dose-dependent manner.	Rat whole blood assay	[1]
CYP450 Inhibition	<5% inhibition of major CYP450 enzymes (1A2, 2C8, 2C9, 2D6, 3A4) at 3 µM.	Pooled human liver microsomes	[2]
hERG Inhibition	25% inhibition at 100 µM.	Voltage clamp assay	[2]

Proposed Cell Culture Application Protocol

The following protocol is synthesized from common laboratory practices and the specific research contexts where **Zimlovisertib** has been used.

Stock Solution Preparation

This is a critical step due to the compound's limited aqueous solubility [3].

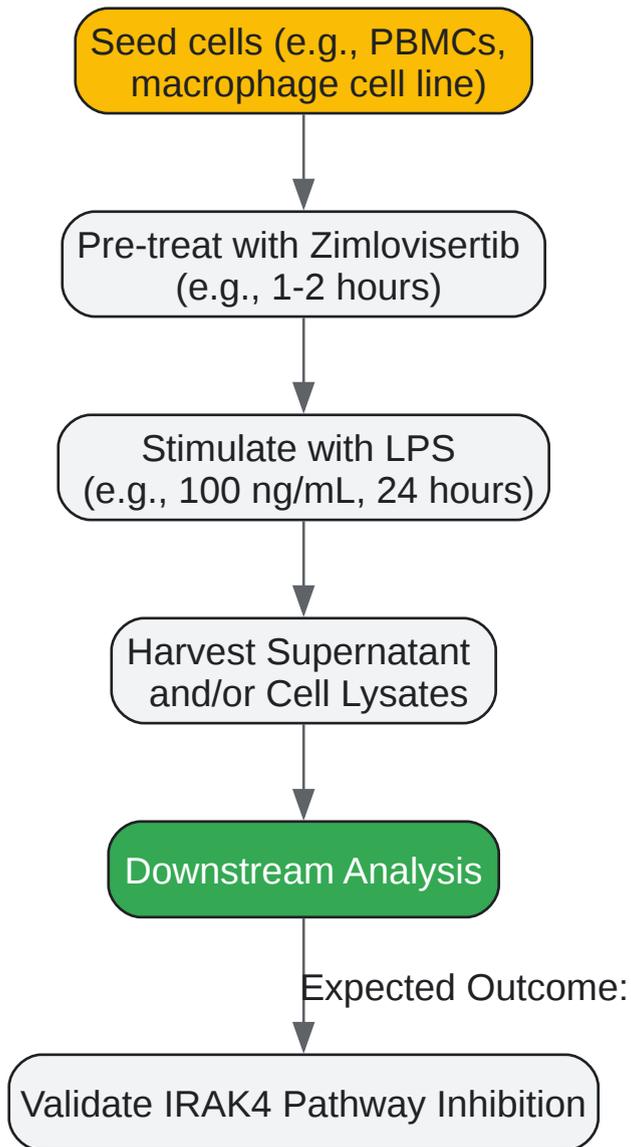
- **Recommended Solvent: DMSO.** The supplier data indicates a solubility of up to 62.5 mg/mL (172.95 mM) in DMSO with warming to 60°C [2].
- **Procedure:**
 - Warm a fresh bottle of anhydrous DMSO to room temperature.
 - Weigh the required amount of **Zimlovisertib**.
 - Add DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex and sonicate if necessary to ensure complete dissolution.
 - **Aliquot** the stock solution to avoid repeated freeze-thaw cycles.
 - Store aliquots at **-20°C or -80°C** for long-term storage.

Dosing of Cell Cultures

- **Working Concentration:** Based on the IC₅₀ values, a good starting concentration range is **1 nM to 1 μM**. A dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 μM) should be established for your specific cell model and readout.
- **Vehicle Control:** Always include a control group treated with the same volume of DMSO as your highest dosing concentration. The final DMSO concentration in cell culture media should typically not exceed **0.1% (v/v)** to minimize solvent toxicity.
- **Procedure:**
 - Thaw a stock aliquot on ice or at room temperature.
 - Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. Vortex briefly after dilution.
 - Add the treatment medium to your cells.

Experimental Workflow for Proof-of-Mechanism

The diagram below outlines a general workflow for validating **Zimlovisertib**'s activity in your cell culture system.



- Reduced phospho-IRAK4
- Reduced TNF- α , IL-6 secretion
- Suppressed NF- κ B signaling

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Key Downstream Assays

To confirm the on-target effect of **Zimlovisertib**, you can employ the following assays:

- **Phospho-protein Analysis:** Detect levels of phosphorylated IRAK4 and downstream signaling proteins (e.g., in the NF- κ B pathway) via **Western Blot** or **ELISA**.
- **Cytokine Production:** Measure the secretion of pro-inflammatory cytokines like **TNF- α** and **IL-6** in the cell culture supernatant using **ELISA** or multiplex assays (e.g., Luminex) [1] [3]. This is a direct functional readout.
- **Gene Expression Analysis:** Use **qPCR** to analyze the expression of inflammatory genes known to be regulated by TLR/IRAK4 signaling.

Critical Considerations for Experimental Design

- **Solubility Limit:** Never exceed the intrinsic solubility limit of $\sim 158 \mu\text{M}$ in your final culture medium. Precipitation can lead to inaccurate dosing and misinterpretation of results.
- **Cell Type Variability:** The potency (IC_{50}) may vary depending on your specific cell model, as evidenced by the difference between cell-free and PBMC assays [2].
- **Pre-treatment Time:** A pre-incubation period of 1-2 hours before stimulation (e.g., with LPS) is commonly used to ensure the inhibitor is fully active when the pathway is triggered.
- **Off-target Effects:** At higher concentrations ($>100 \text{ nM}$), be mindful of potential off-target effects on kinases like IRAK1, as indicated by the selectivity panel data [1] [2].

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References

1. Zimlovisertib (PF-06650833) | IRAK inhibitor | Mechanism [selleckchem.com]
2. Zimlovisertib (PF-06650833) | IRAK4 Inhibitor [medchemexpress.com]
3. Targeted Nanocarriers for Systemic Delivery of IRAK4 ... [pmc.ncbi.nlm.nih.gov]

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